molecular formula C18H16N2O B14678886 9-Benzyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one CAS No. 34034-29-2

9-Benzyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one

Cat. No.: B14678886
CAS No.: 34034-29-2
M. Wt: 276.3 g/mol
InChI Key: AQPAFZPLIRGFQV-UHFFFAOYSA-N
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Description

9-Benzyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one: is an organic compound belonging to the class of beta-carbolines. These compounds are characterized by a tricyclic structure consisting of a pyridine ring fused to an indole ring. The presence of a benzyl group at the 9th position and a ketone group at the 1st position further defines its unique chemical structure. Beta-carbolines are known for their diverse biological activities and are of significant interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Benzyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one typically involves the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde under acidic conditions to form the beta-carboline core. The specific steps are as follows:

    Starting Materials: Tryptamine and benzaldehyde.

    Reaction Conditions: The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid or acetic acid, at elevated temperatures.

    Procedure: The tryptamine and benzaldehyde are mixed in a suitable solvent, and the acid catalyst is added. The mixture is heated to promote cyclization, leading to the formation of the beta-carboline core.

    Purification: The product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom, leading to the formation of N-oxides.

    Reduction: Reduction of the ketone group can yield the corresponding alcohol.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Introduction of halogen atoms or other electrophiles onto the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, 9-Benzyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one serves as a valuable intermediate in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a versatile building block in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to interact with various biological targets makes it a promising candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its role as an intermediate in the synthesis of active ingredients highlights its importance in chemical manufacturing.

Mechanism of Action

The mechanism of action of 9-Benzyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one involves its interaction with specific molecular targets in the body. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, beta-carbolines are known to interact with monoamine oxidase (MAO) enzymes, inhibiting their activity and affecting neurotransmitter levels in the brain. This interaction is of particular interest in the treatment of neurological disorders.

Comparison with Similar Compounds

Similar Compounds

  • 9-Benzyl-6-methoxy-2,3,4,9-tetrahydro-1H-carbazole-4-carboxylic acid
  • 9-benzyl-2,3,4,9-tetrahydro-1H-carbazole-8-carboxylic acid
  • 6-methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one

Uniqueness

Compared to similar compounds, 9-Benzyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one stands out due to its specific substitution pattern and the presence of a ketone group at the 1st position. This unique structure imparts distinct chemical reactivity and biological activity, making it a compound of significant interest in various fields of research.

Properties

CAS No.

34034-29-2

Molecular Formula

C18H16N2O

Molecular Weight

276.3 g/mol

IUPAC Name

9-benzyl-3,4-dihydro-2H-pyrido[3,4-b]indol-1-one

InChI

InChI=1S/C18H16N2O/c21-18-17-15(10-11-19-18)14-8-4-5-9-16(14)20(17)12-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,19,21)

InChI Key

AQPAFZPLIRGFQV-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C2=C1C3=CC=CC=C3N2CC4=CC=CC=C4

Origin of Product

United States

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